
1-Methyl-1H-indole-3-carbaldehyde
Overview
Description
1-Methyl-1H-indole-3-carbaldehyde (CAS: 19012-03-4) is a substituted indole derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . It is synthesized via N-alkylation of indole-3-carbaldehyde using methyl halides (e.g., methyl iodide) in a mixture of acetonitrile and DMF under reflux, achieving yields up to 87.28% . The compound crystallizes as a colorless or pale solid with a melting point ranging from 70–73°C . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 3.88 (s, 3H, CH₃), 7.32–8.32 (m, aromatic H), 10.00 (s, 1H, CHO) .
- ¹³C NMR (Acetone): δ 144.73 (CHO), 137.35 (C-3), 127.73–110.58 (aromatic carbons) .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of oxime derivatives for urease inhibition studies and aldol condensations for drug discovery (e.g., cyclooxygenase-1 inhibitors) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 1H-indole-3-carbaldehyde with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Synthetic Methodologies
1-Methyl-1H-indole-3-carbaldehyde can be synthesized using various methods:
- Vilsmeier-Haack Reaction : This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide, providing a straightforward approach to synthesize indole carbaldehydes .
- Grignard Reaction : This reaction can be employed to introduce the aldehyde functional group onto indole derivatives .
- Oxidation Reactions : Recent advancements have introduced environmentally benign reagents for oxidation processes, yielding high purity products .
Biological Activities
The compound and its derivatives exhibit a range of biological activities, making them valuable in pharmacology and medicinal chemistry:
- Antitumor Activity : Compounds derived from this compound have been studied for their potential in cancer treatment, notably through mechanisms involving apoptosis induction .
- Antimicrobial Properties : The compound has shown efficacy against various pathogens, contributing to its use in developing antimicrobial agents .
- Neuropharmacological Effects : Some derivatives are being investigated for their potential antidepressant and anxiolytic effects due to their interaction with neurotransmitter systems .
Case Study 1: Synthesis of Antitumor Agents
A recent study demonstrated the synthesis of novel indole derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. The derivatives were synthesized using microwave-assisted reactions, which enhanced yields and reduced reaction times.
Case Study 2: Antimicrobial Activity Assessment
Research conducted on various derivatives of this compound revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design.
Applications in Synthesis
The compound serves as a precursor in several synthetic pathways:
- Formation of Heterocycles : It is utilized in the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals .
- Building Blocks for Indole Alkaloids : The compound acts as a key intermediate for the synthesis of complex indole alkaloids known for their therapeutic properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to cell growth, apoptosis, and metabolism. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
The structural and functional diversity of indole-3-carbaldehyde derivatives allows for tailored applications in medicinal and synthetic chemistry. Below is a comparative analysis of 1-methyl-1H-indole-3-carbaldehyde with its analogs:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Comparisons
Substituent Effects on Reactivity
- Methyl vs. Benzyl Groups: The methyl group in this compound provides steric hindrance and electron-donating effects, enhancing its stability in acidic conditions. In contrast, the benzyl group in 1-benzyl-1H-indole-3-carbaldehyde introduces π-π stacking interactions, improving solubility in nonpolar solvents .
- Ethyl vs.
Positional Isomerism
- 3-Carbaldehyde vs. 2-Carbaldehyde : The aldehyde group at position 3 (as in this compound) is more reactive in nucleophilic additions compared to position 2 isomers due to resonance stabilization of the intermediate .
Spectroscopic and Physical Properties
- Methoxy Substitution: 1-Methoxy-1H-indole-3-carbaldehyde (C₁₀H₉NO₂) exhibits a distinct IR absorption at 1622 cm⁻¹ for the C=N bond, contrasting with the 1629 cm⁻¹ peak in the methyl analog, reflecting electronic differences .
- Melting Points : The benzyl derivative (182–185°C) has a higher melting point than the methyl analog due to increased molecular symmetry and intermolecular forces .
Biological Activity
1-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered interest due to its diverse biological activities. This compound serves as a precursor for synthesizing biologically active structures and has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a methyl group at the 1-position and an aldehyde group at the 3-position of the indole ring. Its molecular formula is C₉H₉N₁O, and it has a molar mass of approximately 145.17 g/mol. The compound is soluble in organic solvents and can undergo various chemical reactions, including oxidation and condensation, making it versatile in synthetic chemistry.
The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing more complex molecules that exhibit significant biological effects. The compound can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Target Pathways
Research indicates that indole derivatives can influence multiple biochemical pathways, including:
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which help in mitigating oxidative stress.
- Antimicrobial Activity : Studies have shown that certain derivatives possess activity against various pathogens, including bacteria and fungi.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antiplasmodial Activity
A derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, has been reported to exhibit significant antiplasmodial activity against Plasmodium falciparum, with effective results observed in both chloroquine-sensitive and resistant strains .
Cytotoxicity Studies
In a study evaluating various indole derivatives for cytotoxic activity against the PC3 prostate cancer cell line, some compounds exhibited potent effects with IC₅₀ values as low as 0.15 μM . This suggests that modifications to the indole structure can enhance biological activity.
Enzyme Inhibition
Research has highlighted the potential of this compound in enzyme inhibition studies. For instance, compounds derived from this structure were tested for their inhibitory effects on protein kinases such as ROCK2 and Bruton's tyrosine kinase, showing significant selectivity in their actions .
Applications in Medicine
The compound is being investigated for its potential therapeutic roles in various medical fields:
- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines.
- Infectious Diseases : As a potential treatment against malaria and other infections.
- Inflammatory Conditions : Its anti-inflammatory properties may provide benefits in treating inflammatory diseases.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via formylation of 1-methylindole using the Vilsmeier-Haack reaction. A common method involves reacting 1-methylindole with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 50–80°C, followed by neutralization with aqueous sodium hydroxide . Yields vary significantly (3–79%) depending on temperature, stoichiometry, and purification methods. For example, prolonged reaction times at 80°C improved regioselectivity but reduced yields due to side reactions, while optimized chromatographic purification enhanced recovery .
Q. How can researchers confirm the molecular structure of this compound experimentally?
Structural validation relies on ¹H/¹³C NMR and X-ray crystallography . Key NMR signals include:
- ¹H NMR (CDCl₃): δ 10.00 (s, CHO), 7.69 (s, H-2), 3.88 (s, CH₃) .
- ¹³C NMR : δ 184.3 (C=O), 139.2 (C-3), 109.8 (C-2) . X-ray diffraction reveals planar indole rings and intermolecular hydrogen bonding (e.g., N–H···O interactions), which stabilize the crystal lattice .
Q. What analytical techniques are recommended for assessing purity?
- Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) as eluent .
- UV-Vis spectroscopy (λmax = 297 nm in methanol) to monitor electronic transitions .
- Melting point analysis (70–73°C) to verify crystallinity .
Advanced Research Questions
Q. How can researchers reconcile contradictory yield data in reported syntheses?
Discrepancies in yields (e.g., 3% vs. 79%) arise from differences in:
- Reaction time/temperature : Higher temperatures (>80°C) may degrade intermediates .
- Workup protocols : Quenching with ice water vs. gradual neutralization affects byproduct formation .
- Purification methods : Column chromatography (petroleum ether:ethyl acetate) outperforms recrystallization for isolating polar aldehydes . Systematic optimization using design of experiments (DoE) is advised to identify critical parameters .
Q. What strategies enhance the regioselectivity of indole formylation?
- Electrophilic directing groups : Methylation at N-1 directs formylation to C-3 due to electron-donating effects .
- Solvent effects : Polar aprotic solvents (DMF) stabilize electrophilic intermediates (Vilsmeier complex), favoring C-3 substitution .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) improve reaction efficiency but may complicate purification .
Q. How does this compound serve as a precursor in medicinal chemistry?
The aldehyde group enables diverse derivatization:
- Schiff base formation : Condensation with amines generates imines for antimicrobial screening .
- Reduction : Sodium borohydride reduces the aldehyde to 1-methylindole-3-methanol, a scaffold for CNS-targeting compounds .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives for kinase inhibition studies .
Q. What computational methods support mechanistic studies of its reactivity?
- DFT calculations : Model transition states for electrophilic substitution at C-3, explaining regioselectivity .
- Molecular docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using crystallographic data .
Q. Methodological Best Practices
Q. How should researchers handle safety concerns during synthesis?
- POCl₃/DMF reaction : Conduct in a fume hood with PPE (gloves, goggles) due to corrosive and toxic fumes .
- Waste disposal : Neutralize acidic/quenched mixtures before segregating organic waste .
Q. What crystallographic software is suitable for structural refinement?
Properties
IUPAC Name |
1-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBYRKRRGSZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172483 | |
Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804220 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19012-03-4 | |
Record name | 1-Methylindole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylindole-3-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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